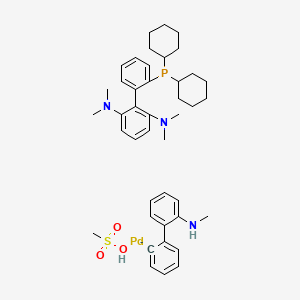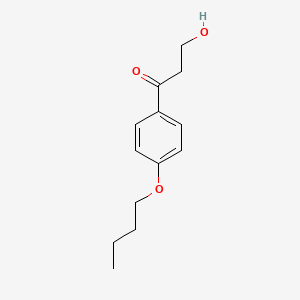
1-(4-Butoxyphenyl)-3-ydroxypropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butoxyphenyl)-3-hydroxypropan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a hydroxypropanone moiety. The unique structure of 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-butoxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds through an aldol condensation mechanism, followed by dehydration to yield the final compound.
Industrial production methods for 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material suitable for various applications.
Analyse Chemischer Reaktionen
1-(4-Butoxyphenyl)-3-hydroxypropan-1-one undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Butoxyphenyl)-3-hydroxypropan-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential therapeutic properties and is being explored for its use in the development of new drugs for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Butoxyphenyl)-3-hydroxypropan-1-one can be compared with other similar compounds, such as 1-(4-butoxyphenyl)-2,2-dimethylpropan-1-ol and 1-(4-butoxyphenyl)-3-piperidin-1-ylpropan-1-one. These compounds share structural similarities but differ in their functional groups and overall chemical properties.
1-(4-butoxyphenyl)-2,2-dimethylpropan-1-ol: This compound has a similar butoxyphenyl group but features a dimethylpropanol moiety instead of a hydroxypropanone group.
1-(4-butoxyphenyl)-3-piperidin-1-ylpropan-1-one: This compound contains a piperidinyl group, which imparts different pharmacological properties compared to the hydroxypropanone group in 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one.
The uniqueness of 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H18O3 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
1-(4-butoxyphenyl)-3-hydroxypropan-1-one |
InChI |
InChI=1S/C13H18O3/c1-2-3-10-16-12-6-4-11(5-7-12)13(15)8-9-14/h4-7,14H,2-3,8-10H2,1H3 |
InChI-Schlüssel |
VJEULUKOZSLCNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


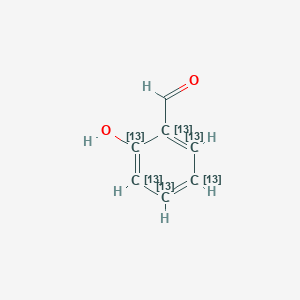
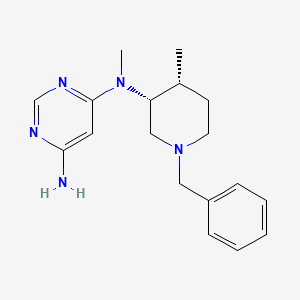
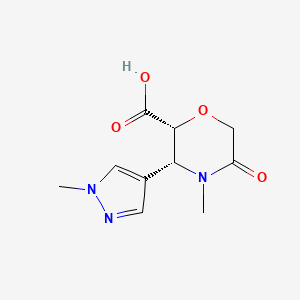
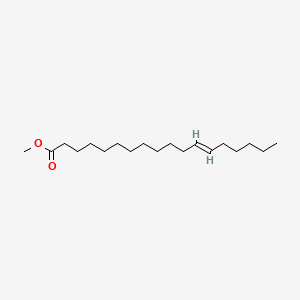


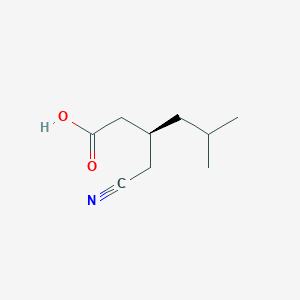

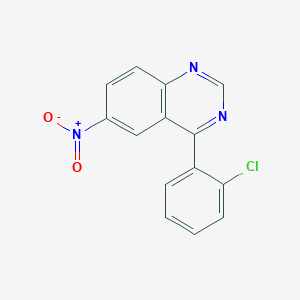
![N-(2-[(Ethoxycarbonyl)amino]-5-{[(4-fluorophenyl)methyl]amino}phenyl)-beta-D-glucopyranuronosylamine](/img/structure/B13434309.png)

![1,1'-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone]](/img/structure/B13434316.png)
